molecular formula C20H19N3O5 B11642722 4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid

4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B11642722
M. Wt: 381.4 g/mol
InChI Key: WKPXMCLTUSSQER-UHFFFAOYSA-N
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Description

4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a pyrrole ring, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid typically involves multiple steps, including the formation of the pyrrole ring, the tetrahydropyrimidine ring, and the benzoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.

Scientific Research Applications

4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid include other benzoic acid derivatives, pyrrole-containing compounds, and tetrahydropyrimidine analogs.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable for specific research applications or industrial uses where other compounds may not be as effective.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

4-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C20H19N3O5/c1-11-9-14(10-16-17(24)21(3)20(28)22(4)18(16)25)12(2)23(11)15-7-5-13(6-8-15)19(26)27/h5-10H,1-4H3,(H,26,27)

InChI Key

WKPXMCLTUSSQER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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